3-Anilino-2-benzamidoprop-2-enoic acid
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Overview
Description
3-Anilino-2-benzamidoprop-2-enoic acid is an organic compound characterized by the presence of an aniline group and a benzamide group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-benzamidoprop-2-enoic acid typically involves the reaction of aniline with benzoyl chloride to form N-phenylbenzamide. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-benzamidoprop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or saturated hydrocarbons.
Scientific Research Applications
3-Anilino-2-benzamidoprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Anilino-2-benzamidoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-2-benzamidoprop-2-enoic acid derivatives: These compounds have similar structures but with different substituents on the aromatic rings.
N-Phenylbenzamide: A simpler analog that lacks the prop-2-enoic acid moiety.
Benzoyl chloride derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
109702-94-5 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-anilino-2-benzamidoprop-2-enoic acid |
InChI |
InChI=1S/C16H14N2O3/c19-15(12-7-3-1-4-8-12)18-14(16(20)21)11-17-13-9-5-2-6-10-13/h1-11,17H,(H,18,19)(H,20,21) |
InChI Key |
LOZVSPDPSWYMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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